

A Technical Guide to the Natural Abundance of Lanthanum for Iodide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum(III)iodide*

Cat. No.: *B8795739*

[Get Quote](#)

This technical guide provides an in-depth overview of the natural isotopic abundance of lanthanum and its direct implications for the synthesis of lanthanum iodide. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize lanthanide compounds in their work.

Natural Abundance of Lanthanum Isotopes

Naturally occurring lanthanum (57La) is composed of two isotopes: one stable (¹³⁹La) and one radioactive (¹³⁸La).^[1] The vast majority of any natural lanthanum sample consists of ¹³⁹La, which accounts for over 99.9% of its composition.^{[1][2][3]} The second isotope, ¹³⁸La, is a primordial long-lived radioisotope with a half-life of approximately 1.02 to 1.05×10^{11} years.^{[3][4][5]}

This isotopic distribution is critical for synthesis, as any lanthanum-containing compound, including lanthanum iodide, will inherently reflect this natural isotopic ratio unless isotopically enriched starting materials are used. For most applications, the properties of the synthesized compound are dominated by the stable ¹³⁹La isotope.

Caption: Relative natural abundance of Lanthanum-139 and Lanthanum-138.

The quantitative data for the naturally occurring isotopes of lanthanum are summarized in the tables below.

Table 1: Isotopic Abundance and Half-Life of Natural Lanthanum

Isotope	Atomic Mass (Da)	Natural Abundance (Mole Fraction %)	Half-Life	Decay Modes
¹³⁸ La	137.907112	0.08881% - 0.089%	1.02 x 10¹¹ years	β^-, Electron Capture
¹³⁹ La	138.9063533	99.911% - 99.91119%	Stable	Not Applicable

Data sourced from multiple references.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Nuclear Properties of Natural Lanthanum Isotopes

Isotope	Nuclear Spin (I)	Magnetic Moment (μ/μ_N)	Quadrupole Moment (barns)
¹³⁸ La	5+	+3.7084	+0.45
¹³⁹ La	7/2+	+2.7791	+0.206

Data sourced from multiple references.[\[4\]](#)[\[10\]](#)[\[11\]](#)

The distinct nuclear properties, particularly the nuclear spin, make ¹³⁹La suitable for Nuclear Magnetic Resonance (NMR) spectroscopy studies, although its quadrupolar nature results in broad signals.[\[11\]](#)

Synthesis of Lanthanum(III) Iodide (LaI₃)

Given that natural lanthanum is overwhelmingly ¹³⁹La, the direct synthesis of lanthanum iodide results in a product that is almost entirely ¹³⁹LaI₃. The presence of the ¹³⁸La isotope is typically negligible and does not interfere with the chemical properties or reactivity of the resulting compound in most standard laboratory and industrial applications.

Several methods have been established for the synthesis of anhydrous lanthanum(III) iodide. The choice of method depends on the desired purity, scale, and available starting materials.

Table 3: Summary of Key Synthesis Routes for Lanthanum Iodides

Product	Reactants	General Method	Reference
LaI_3	La (metal) + I_2 (iodine)	Direct reaction of the elements at elevated temperatures.	[12][13]
LaI_3	La (metal) + HgI_2 (mercury(II) iodide)	Reaction between lanthanum metal and mercury(II) iodide.	[12][13]
LaI_2	LaI_3 + La (metal)	High-temperature reaction of lanthanum triiodide and lanthanum metal.	[14]
LaI	LaI_2 or LaI_3 + Na (sodium)	Metallothermic reduction in an inert atmosphere at moderate temperatures.	[14]

| $\text{LaI}_3/\text{EuI}_2$ | Ln (metal) + I_2 (iodine) | Solvent-free mechanochemical synthesis (ball milling). | [15]

|

Experimental Protocols for Lanthanum Iodide Synthesis

Detailed methodologies are crucial for reproducible results. The following protocols are based on established literature. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as lanthanum and its iodides are sensitive to air and moisture. [14]

This is a common and straightforward method for producing lanthanum(III) iodide. [12][13]

- Materials: Lanthanum metal (filings or pieces, 99.9%+) and solid iodine (99.8%+). [14]

- Procedure: a. In an inert atmosphere, place a stoichiometric amount of lanthanum metal and iodine (1:1.5 molar ratio, or 2:3 for the balanced equation $2 \text{ La} + 3 \text{ I}_2 \rightarrow 2 \text{ LaI}_3$) into a sealed silica tube. b. Evacuate the tube to high vacuum (e.g., 10^{-4} Torr). c. Heat the sealed tube gradually to 900 °C and maintain this temperature to allow the reaction to complete.[\[14\]](#) d. After the reaction, the product can be purified by sublimation at approximately 930 °C under high vacuum to yield crystalline LaI_3 .[\[14\]](#)

This method avoids the use of elemental iodine at high vapor pressures.

- Materials: Lanthanum metal and mercury(II) iodide (HgI_2).
- Procedure: a. Combine lanthanum metal and mercury(II) iodide in a 2:3 molar ratio ($2 \text{ La} + 3 \text{ HgI}_2 \rightarrow 2 \text{ LaI}_3 + 3 \text{ Hg}$). b. The reaction is typically carried out in a sealed, evacuated tube with controlled heating. c. The resulting mercury metal byproduct must be carefully removed via distillation.

This modern, solvent-free approach is rapid and efficient.[\[15\]](#)

- Materials: Lanthanum metal and iodine.
- Apparatus: Oscillating ball mill.
- Procedure: a. In an inert atmosphere, load the milling vessel with lanthanum metal and a stoichiometric amount of iodine. b. Mill the mixture at a set frequency for a duration typically less than 90 minutes. c. The reaction proceeds in the solid state, yielding the final product as a fine powder directly.

The workflow for the direct synthesis of LaI_3 is visualized below.

Caption: Workflow for the direct synthesis of Lanthanum(III) Iodide.

Conclusion

The natural isotopic composition of lanthanum is dominated by the stable ^{139}La isotope. This fundamental characteristic ensures that synthesized lanthanum iodide, when prepared from natural sources, is isotopically homogeneous and primarily composed of $^{139}\text{LaI}_3$. The selection of a synthetic protocol—whether through direct reaction, a mercury-based route, or modern

mechanochemistry—should be guided by the specific purity requirements, available equipment, and safety considerations of the intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 2. Isotopes_of_lanthanum [chemeurope.com]
- 3. Lanthanum | Rare Earth Element, Uses in Technology, & Medicine | Britannica [britannica.com]
- 4. Lanthanum-138 - isotopic data and properties [chemlin.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. buyisotope.com [buyisotope.com]
- 7. Lanthanum Isotopes - List and Properties [chemlin.org]
- 8. buyisotope.com [buyisotope.com]
- 9. Lanthanum-139 atom | La | CID 42626465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lanthanum-139 - isotopic data and properties [chemlin.org]
- 11. (La) Lanthanum NMR [chem.ch.huji.ac.il]
- 12. Lanthanum(III) iodide - Wikipedia [en.wikipedia.org]
- 13. wikiwand.com [wikiwand.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Natural Abundance of Lanthanum for Iodide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8795739#natural-abundance-of-lanthanum-for-iodide-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com